molecular formula C24H26ClN5O2S B11269488 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11269488
M. Wt: 484.0 g/mol
InChI Key: IKSAXOVDFLUZLC-UHFFFAOYSA-N
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Description

1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and various functional groups such as a chlorobenzylthio group, an isobutyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their contributions to its chemical reactivity and biological activities.

Properties

Molecular Formula

C24H26ClN5O2S

Molecular Weight

484.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)18-10-9-16(21(31)26-13-15(2)3)12-20(18)30-23(29)27-28-24(30)33-14-17-7-5-6-8-19(17)25/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31)

InChI Key

IKSAXOVDFLUZLC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl

Origin of Product

United States

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